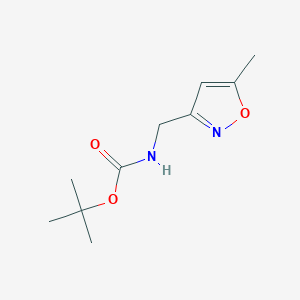
3-Amino-5-Boc-amino-benzoic acid ethyl ester
Descripción general
Descripción
3-Amino-5-Boc-amino-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Use in Peptide Synthesis
3-Amino-5-Boc-amino-benzoic acid ethyl ester has been explored in the development of peptide markers. For instance, 3-[(N,N-Dimethylaminophenyl)-4'-diazenyl]benzoic acid was coupled with amino acid esters and acylated further with Boc, a step crucial in peptide synthesis and analysis (Sameiro, Gonçalves, & Maia, 2003).
Synthesis of Oxazole Derivatives
This compound also plays a role in the synthesis of oxazole derivatives. Ethyl isocyanoacetic acid's reaction with sodium hydride, followed by treatment with various carboxylic acids, leads to the production of 5-substituted oxazole-4-carboxylic acid esters. This procedure applies to derivatives of different carboxylic acids, including N-Boc-protected amino acids (Tormyshev et al., 2006).
Role in Structural Characterization
This compound is also significant in structural characterization studies. For example, N-para-ferrocenyl benzoyl amino acid ethyl esters have been prepared and characterized, with this compound likely playing a role in these syntheses (Savage et al., 2005). Similarly, studies on N-ortho-ferrocenyl benzoyl amino acid esters involve this compound in synthesis and characterization processes (Savage et al., 2006).
Synthesis of Protected γ,δ-Unsaturated N-methyl-α-amino acids
N-Boc-α-tosylsarcosine ethyl ester, a derivative of this compound, is used for the regio- and stereoselective synthesis of protected γ,δ-unsaturated N-methyl-α-amino acids, highlighting its importance in nuanced organic synthesis (Alonso, Costa, & Nájera, 1997).
Gas Permeation Properties
In materials science, amino acid esters of ethyl cellulose, which include this compound, have been synthesized and analyzed for their gas permeation properties. This application is crucial in developing advanced materials with specific permeability characteristics (Ikeuchi et al., 2010).
As a Catalyst
The compound also serves as a catalyst. For instance, it's used in the N-tert-butoxycarbonylation of amines, demonstrating its utility in chemical processes and synthesis (Heydari et al., 2007).
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .
Mode of Action
The mode of action of 3-Amino-5-Boc-amino-benzoic acid ethyl ester is primarily through its involvement in chemical reactions. As a building block, it can participate in various types of reactions, including Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which involves the transmetalation of organoboron reagents .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which it can participate, is widely used in organic chemistry for the synthesis of various biologically active compounds . These compounds can then interact with various biochemical pathways.
Pharmacokinetics
As a small molecule with a molecular weight of 280.32 , it is expected to have good bioavailability.
Result of Action
Its primary role is as a building block in chemical synthesis . The resulting compounds can have various effects depending on their structure and targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst and an organoboron reagent . The reaction’s success can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
ethyl 3-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)9-6-10(15)8-11(7-9)16-13(18)20-14(2,3)4/h6-8H,5,15H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSDUBAVTZQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3261228.png)











